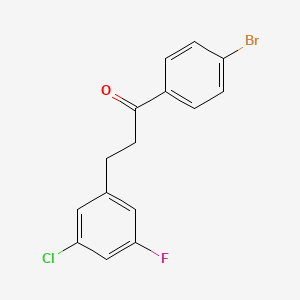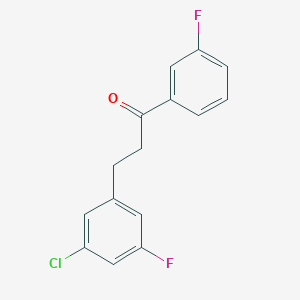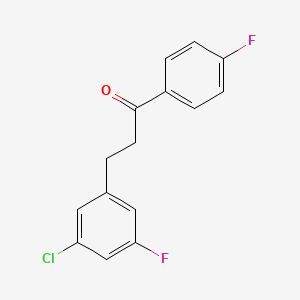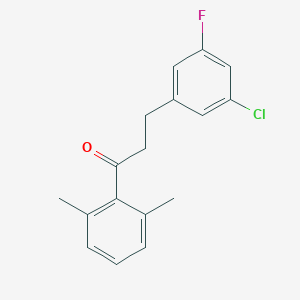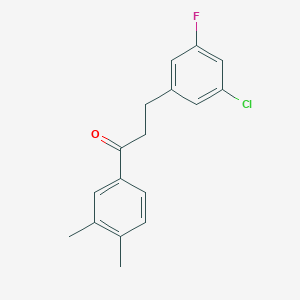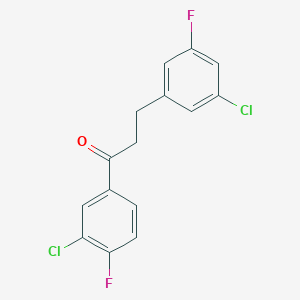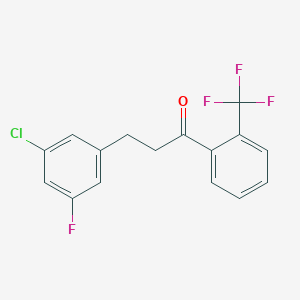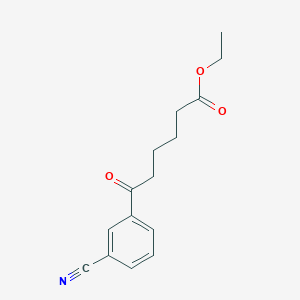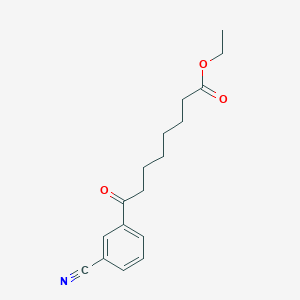
Ethyl 4-(3-iodophenyl)-4-oxobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-iodophenyl)-4-oxobutyrate is an organic compound that features an ethyl ester group, a 3-iodophenyl group, and a 4-oxobutyrate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-iodophenyl)-4-oxobutyric acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
化学反应分析
Types of Reactions
Ethyl 4-(3-iodophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the 4-oxobutyrate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.
科学研究应用
Ethyl 4-(3-iodophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies due to the presence of the iodine atom.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
作用机制
The mechanism of action of ethyl 4-(3-iodophenyl)-4-oxobutyrate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various reaction pathways. The iodine atom in the 3-iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group in the 4-oxobutyrate moiety can undergo nucleophilic addition or reduction.
相似化合物的比较
Ethyl 4-(3-iodophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-(4-iodophenyl)-4-oxobutyrate: Similar structure but with the iodine atom in the para position.
Ethyl 4-(3-bromophenyl)-4-oxobutyrate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific reactions that are not possible with bromine or chlorine analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications.
属性
IUPAC Name |
ethyl 4-(3-iodophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZSIMYGEIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645711 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-24-7 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
